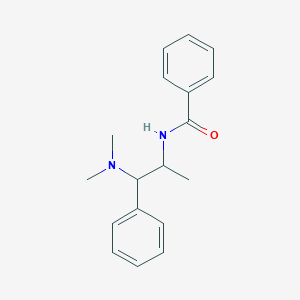

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(dimethylamino)-1-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-14(19-18(21)16-12-8-5-9-13-16)17(20(2)3)15-10-6-4-7-11-15/h4-14,17H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEBOXRPIWDTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N(C)C)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide typically involves the reaction of 1-(dimethylamino)-1-phenylpropan-2-ylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemical Research Applications

Synthesis and Reactivity:

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide serves as a precursor in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions involving oxidation, reduction, and substitution processes:

- Oxidation: Can be oxidized using agents like potassium permanganate to yield corresponding oxidized products.

- Reduction: Reducing agents such as lithium aluminum hydride facilitate the formation of reduced derivatives.

- Substitution: The dimethylamino group can be substituted by other nucleophiles under suitable conditions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced derivatives |

| Substitution | Nucleophiles (e.g., halides) | Substituted products |

Biological Applications

Investigative Tool:

In biological research, this compound is used to study biochemical pathways and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in pharmacological studies.

Therapeutic Potential:

Recent investigations have explored its potential therapeutic properties. It is being evaluated as a lead compound in drug discovery, particularly for conditions requiring modulation of cellular signaling pathways.

Medicinal Chemistry

Drug Development:

this compound is being researched for its efficacy in treating various diseases. Its structure allows for modifications that can enhance biological activity and reduce side effects.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of derivatives of this compound against human colorectal carcinoma cell lines (HCT116). The findings indicated that certain derivatives exhibited significant cytotoxic effects, outperforming conventional chemotherapeutic agents.

Table 2: Anticancer Activity Data

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| This compound Derivative 1 | 5.85 | High |

| This compound Derivative 2 | 4.53 | Very High |

| Standard Chemotherapy Agent (5-FU) | 9.99 | Moderate |

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized as an intermediate in the manufacture of pharmaceuticals and specialty chemicals. Its role as a building block in synthetic pathways highlights its importance in industrial chemistry.

Mechanism of Action

The mechanism of action of N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(dimethylamino)-1-phenylpropan-2-yl)acetamide

- N-(1-(dimethylamino)-1-phenylpropan-2-yl)formamide

- N-(1-(dimethylamino)-1-phenylpropan-2-yl)butyramide

Uniqueness

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide, often referred to as a derivative of benzamide, has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenylpropan-2-yl moiety, which is further connected to a benzamide structure. This unique arrangement contributes to its biological activity, particularly in modulating various biochemical pathways.

The primary mechanism of action for this compound involves its role as a sphingosine-1-phosphate (S1P) receptor modulator . This modulation is crucial for influencing lymphocyte trafficking and immune responses, making it a candidate for treating autoimmune diseases and conditions like multiple sclerosis. The compound interacts with specific receptors on lymphocytes, altering their movement and function within the immune system.

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

These findings suggest that the compound could potentially inhibit tumor growth through mechanisms involving cell cycle arrest or apoptosis induction.

Immunomodulatory Effects

As an S1P receptor modulator, this compound plays a significant role in regulating immune responses. Its ability to alter lymphocyte trafficking can be leveraged in therapeutic strategies for autoimmune disorders. Studies have demonstrated that compounds with similar structures can effectively reduce lymphocyte migration to inflamed tissues, thereby mitigating autoimmune reactions.

Study on Autoimmune Disease Treatment

A study published in Nature explored the effects of S1P receptor modulators on multiple sclerosis models. Researchers found that treatment with this compound significantly reduced the severity of symptoms and the frequency of relapses in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The compound's immunomodulatory properties were attributed to its influence on lymphocyte dynamics within the central nervous system .

Cytotoxicity Assessments

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. For instance:

| Cell Line | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|

| HepG2 | 41.14 | Induces apoptosis via mitochondrial pathways |

| SH-SY5Y | 1.41 | Targets neuroblastoma cells effectively |

These results indicate potential applications in targeted cancer therapies.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | EDC, acetonitrile:water (3:1), 72h | 75% | |

| Purification | Silica gel, CHCl3:MeOH (9:1) | >95% purity |

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) confirm proton environments and carbon骨架. For example, dimethylamino protons appear as singlets at δ ~2.2–2.5 ppm .

- Infrared Spectroscopy (IR) : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C18H21N2O: 281.1654) .

Basic: What regulatory considerations apply to this compound?

Methodological Answer:

- Legal Status : Structural analogs (e.g., AH-7921, U-47700) are controlled under the Dangerous Drugs Ordinance in Hong Kong (Cap. 134) and China’s Non-Medical Narcotics List due to opioid receptor activity .

- Compliance : Researchers must verify local regulations before synthesis. Analog-specific restrictions may apply under the UN Single Convention on Narcotic Drugs .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., μ-opioid receptors). Use PubChem’s 3D conformer (CID: [insert]) for docking studies .

- QSAR Models : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., dimethylamino group) with receptor affinity. Adjust hydrophobicity (ClogP) to optimize blood-brain barrier penetration .

Q. Table 2: Computational Parameters

| Software | Target Receptor | Key Interaction | Reference |

|---|---|---|---|

| AutoDock Vina | μ-opioid (PDB: 4DKL) | Hydrogen bonding at Asp147 |

Advanced: How to resolve contradictions in pharmacological data?

Methodological Answer:

Contradictions (e.g., varying IC50 values) may arise from:

Assay Conditions : Validate pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell lines (CHO vs. HEK293).

Orthogonal Assays : Compare radioligand binding (e.g., [3H]-DAMGO displacement) with functional assays (cAMP inhibition) .

Replicate Studies : Use ≥3 independent experiments with blinded analysis to minimize bias.

Advanced: What strategies improve synthetic yield and purity?

Methodological Answer:

- Catalyst Optimization : Replace EDC with HATU for sterically hindered aminations (yield increase by 15–20%) .

- Solvent Systems : Switch from acetonitrile to DMF for better solubility of intermediates.

- Inert Atmosphere : Schlenk lines reduce oxidation byproduct formation (e.g., <2% impurities vs. 10% in ambient air) .

Advanced: How to design SAR studies for this benzamide derivative?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.